4-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)butanamide
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Overview
Description
4-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)butanamide is a complex organic compound characterized by the presence of a benzodioxole ring and a pyrrolopyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Pyrrolopyridine Moiety: This step involves the coupling of the benzodioxole intermediate with a pyrrolopyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Butanamide Linker: The final step involves the amidation reaction between the intermediate and a butanoic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)butanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring typically yields quinone derivatives, while reduction of nitro groups results in the formation of amines.
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)butanamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with various enzymes and receptors, modulating their activity. The pyrrolopyridine moiety can bind to DNA and proteins, affecting their function. These interactions result in the modulation of cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound shares the benzodioxole ring but lacks the pyrrolopyridine moiety.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Similar in structure but contains a carboxylic acid group instead of the butanamide linker.
2-(1,3-Benzodioxol-5-yl)ethanamine: Contains the benzodioxole ring and an amine group but lacks the pyrrolopyridine moiety.
Uniqueness
4-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)butanamide is unique due to the combination of the benzodioxole ring and the pyrrolopyridine moiety, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-20(5-2-13-26-17-6-7-18-19(14-17)28-15-27-18)22-10-3-11-24-12-8-16-4-1-9-23-21(16)24/h1,4,6-9,12,14H,2-3,5,10-11,13,15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIVSSCXIXTWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCC(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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